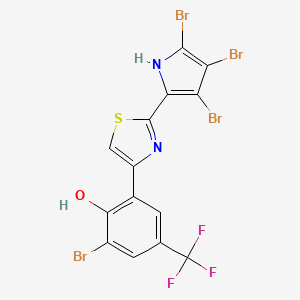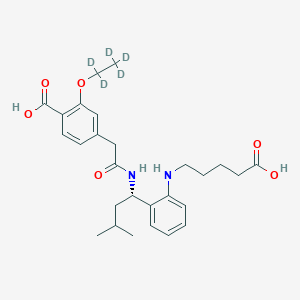
Repaglinide M2-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Repaglinide M2-D5 is a deuterated metabolite of Repaglinide, an oral antihyperglycemic agent used to manage type 2 diabetes mellitus. Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which stimulate insulin release from the pancreas by binding to β cells . This compound is specifically labeled with deuterium, which can be used in various scientific research applications, including pharmacokinetic studies and metabolic research.
準備方法
Synthetic Routes and Reaction Conditions
Repaglinide M2-D5 can be synthesized using a series of chemical reactions involving deuterated reagents. The preparation method involves the following steps :
Starting Material: 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid.
Dehydration: The starting material is reacted with N-hydroxyphthalimide and a dehydrating agent in an organic solvent.
Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to introduce deuterium atoms into the molecule.
Purification: The final product, this compound, is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Repaglinide M2-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Repaglinide M2-D5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide in the body.
Metabolic Research: Helps in understanding the metabolic pathways and identifying metabolites of Repaglinide.
Drug-Drug Interaction Studies: Used to investigate potential interactions between Repaglinide and other drugs.
Biological Research: Employed in studies related to insulin secretion and glucose metabolism.
Industrial Applications: Used in the development of new formulations and delivery systems for Repaglinide.
作用機序
Repaglinide M2-D5 exerts its effects by stimulating the release of insulin from the pancreatic β cells. The mechanism involves blocking ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin . This action is glucose-dependent, meaning it is more effective when blood glucose levels are high .
類似化合物との比較
Repaglinide M2-D5 is compared with other similar compounds in the meglitinide class, such as:
Nateglinide: Another meglitinide that stimulates insulin release but has a shorter duration of action compared to Repaglinide.
Mitiglinide: Similar to Repaglinide but with different pharmacokinetic properties and metabolic pathways.
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing precise tracking and analysis of the compound in biological systems. This makes it a valuable tool in drug development and research.
特性
分子式 |
C27H36N2O6 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2 |
InChIキー |
ZOMBGPVQRXZSGW-NTSVIFQKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
正規SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


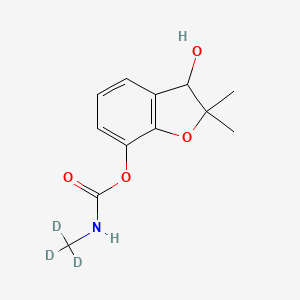
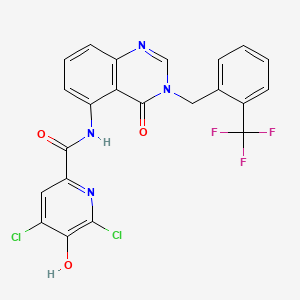

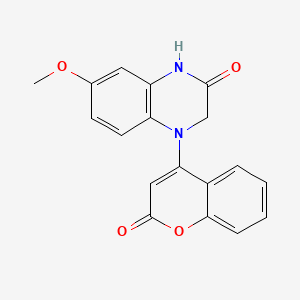
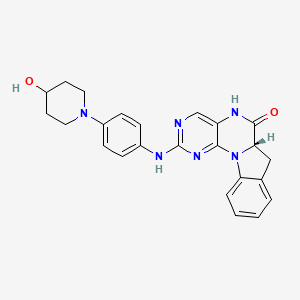
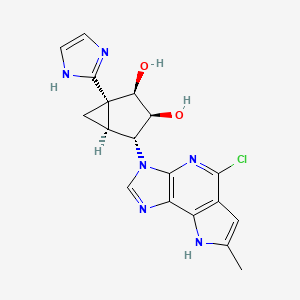
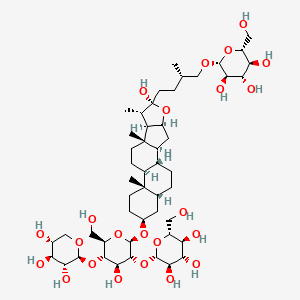


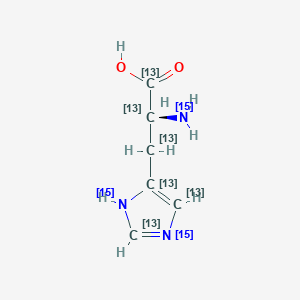
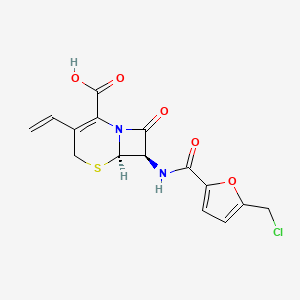

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
